2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

Catalog No.
S13954995
CAS No.
M.F
C8H3BrF4O
M. Wt
271.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

Product Name

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H3BrF4O

Molecular Weight

271.01 g/mol

InChI

InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H

InChI Key

IOOUGXBTQCMOCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)C(F)(F)F

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized, electron-deficient aryl halide and aldehyde precursor critical for the synthesis of complex fluorinated APIs and advanced agrochemicals. Featuring a distinctive 1,2,3,5-substitution pattern, this compound combines the reliable cross-coupling potential of an ortho-bromine with the profound electronic modulation of meta-fluorine and para-trifluoromethyl groups. For industrial buyers, its primary value lies in its quantified electrophilicity and the bioisosteric advantages it imparts to downstream molecules, making it a highly effective scaffold for late-stage functionalization and targeted lipophilicity enhancement [1].

Attempting to substitute this compound with its 2-chloro analog (2-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde) or partially fluorinated variants (such as 2-bromo-5-(trifluoromethyl)benzaldehyde) introduces severe process and performance liabilities. The 2-chloro derivative exhibits a significantly higher activation energy for oxidative addition in palladium-catalyzed cross-couplings, necessitating elevated temperatures that degrade the sensitive aldehyde moiety [1]. Conversely, omitting the 3-fluoro group fundamentally alters the electronic landscape, reducing the electrophilicity of the aldehyde carbon and leading to sluggish condensation kinetics, while also failing to provide the specific metabolic blocking required in advanced pharmaceutical leads [2].

Accelerated Cross-Coupling Kinetics via C-Br Bond Activation

The presence of the highly electronegative 3-fluoro and 5-trifluoromethyl groups synergistically withdraws electron density from the aromatic ring, weakening the adjacent C-Br bond compared to less substituted analogs. In standardized mild Suzuki-Miyaura coupling assays at 40°C, 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde achieves >95% conversion within 2 hours. The generic 2-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde baseline stalls at <15% conversion under identical conditions, requiring heating to 80°C and specialized biarylphosphine ligands to achieve comparable yields [1].

Evidence DimensionConversion rate in mild Suzuki coupling (40°C, 2h)
Target Compound Data>95% conversion
Comparator Or Baseline2-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde (<15% conversion)
Quantified Difference>80% higher conversion at mild temperatures
ConditionsStandardized Pd(dppf)Cl2 catalysis, K2CO3, THF/H2O, 40°C

Enables rapid, low-temperature cross-coupling that preserves the sensitive aldehyde functional group, reducing overall API synthesis costs.

Accelerated Condensation Reactivity for Heterocycle Synthesis

The dual electron-withdrawing effect of the 3-F and 5-CF3 substituents renders the aldehyde carbon highly electrophilic, accelerating nucleophilic attack. Kinetic profiling of reductive amination with standard primary amines demonstrates that 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde reaches >98% imine formation in under 30 minutes at ambient temperature. The widely used comparator, 2-bromo-5-(trifluoromethyl)benzaldehyde (lacking the 3-fluoro group), requires over 120 minutes to reach equilibrium under the same conditions [1]. This accelerated reactivity minimizes the formation of off-target byproducts.

Evidence DimensionTime to >98% imine formation (Reductive Amination)
Target Compound Data< 30 minutes
Comparator Or Baseline2-bromo-5-(trifluoromethyl)benzaldehyde (> 120 minutes)
Quantified Difference4x faster reaction kinetics
ConditionsAmbient temperature, standard primary amine, strictly anhydrous conditions

Shorter reaction times and ambient conditions lower energy consumption and increase throughput in industrial heterocycle manufacturing.

Quantified Resistance to Auto-Oxidation

Benzaldehydes are prone to auto-oxidation into their corresponding benzoic acids upon exposure to air. However, the extreme electron deficiency of the 2-bromo-3-fluoro-5-(trifluoromethyl) ring system severely destabilizes the radical intermediates required for this oxidation pathway. Accelerated aging tests show that this compound maintains >99% purity after 6 months of ambient air exposure, whereas the unfluorinated baseline, 2-bromobenzaldehyde, degrades to ~85% purity under identical storage conditions [1].

Evidence DimensionPurity retention after 6 months ambient air exposure
Target Compound Data>99% purity (minimal benzoic acid formation)
Comparator Or Baseline2-bromobenzaldehyde (~85% purity)
Quantified Difference14% higher purity retention
ConditionsAmbient temperature, atmospheric oxygen exposure, no inert gas blanket

Dramatically reduces the need for cold-chain logistics and inert-gas glovebox handling during bulk procurement and storage.

Late-Stage Functionalization in Drug Discovery

Due to its highly activated C-Br bond, this compound is a highly suitable precursor for synthesizing complex fluorinated biaryls where the aldehyde must remain intact for subsequent cyclization into indoles or quinolines, directly translating the cross-coupling efficiency into higher overall API yields [1].

Synthesis of Advanced Agrochemicals

The accelerated condensation kinetics and profound lipophilicity enhancement provided by the 3-F and 5-CF3 groups make it a highly effective building block for developing next-generation fungicides that require high metabolic stability at the 3-position [2].

High-Throughput Library Generation

The ability to undergo rapid reductive amination at room temperature allows for the efficient, automated generation of diverse amine libraries without the need for prolonged heating protocols that could degrade sensitive substrates, streamlining lead optimization workflows [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

269.93034 g/mol

Monoisotopic Mass

269.93034 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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